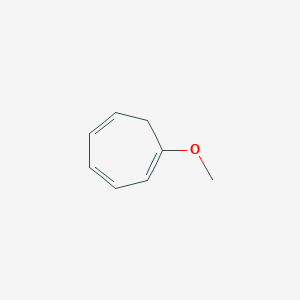

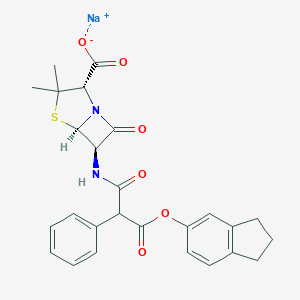

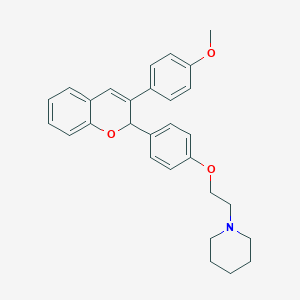

![molecular formula C20H28N4O6S B121590 Tert-butyl 2-[(4R,6S)-2,2-dimethyl-6-[(1-phenyl-1H-terazol-5-ylsulfonyl)methyl]-1,3-dioxan-4-YL]acetate CAS No. 380460-37-7](/img/structure/B121590.png)

Tert-butyl 2-[(4R,6S)-2,2-dimethyl-6-[(1-phenyl-1H-terazol-5-ylsulfonyl)methyl]-1,3-dioxan-4-YL]acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "Tert-butyl 2-[(4R,6S)-2,2-dimethyl-6-[(1-phenyl-1H-terazol-5-ylsulfonyl)methyl]-1,3-dioxan-4-YL]acetate" is a complex organic molecule that is likely to be of interest due to its potential pharmaceutical applications. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related tert-butyl and acetate compounds, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related tert-butyl compounds involves various strategies, such as the Henry reaction, which is used to synthesize a key intermediate of atorvastatin . This reaction involves the formation of a nitroaldol followed by O-acetylation and reduction steps. Cyclopalladation is another method used to activate tert-butyl groups, as seen in the formation of an exo-palladacycle from (S)-4-tert-butyl-2-methyl-2-oxazoline . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of tert-butyl compounds can be quite complex, with steric hindrance playing a significant role. For example, the structure of a palladacycle derived from a tert-butyl oxazoline was elucidated using spectroscopic and X-ray studies, revealing a highly puckered conformation . Similarly, the structure of a dimerized tert-butyl dioxolanyl compound was determined by X-ray diffraction . These studies highlight the importance of conformational analysis in understanding the molecular structure of tert-butyl compounds.

Chemical Reactions Analysis

Tert-butyl compounds can undergo a variety of chemical reactions. For instance, photooxidation and thermal reactions are used to study the behavior of sterically hindered carbonyl O-oxides and dioxiranes . The nitration of tert-butyl-o-xylene in acetic anhydride leads to the formation of several products, including dihydrophenyl acetates and nitrobenzenes . These reactions demonstrate the reactivity of tert-butyl groups and their derivatives under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds are influenced by their molecular structure. For example, the half-life of a tert-butyl carbonyl O-oxide is affected by steric effects . The solvolysis of nitro compounds can lead to various products depending on the solvent's basicity . The electrochemical oxidation of tert-butylcatechol in methanol results in methoxylation, indicating the influence of the solvent and substituents on the reaction pathway .

Aplicaciones Científicas De Investigación

Synthesis of Atorvastatin Intermediate : Tert-butyl 2-[(4R,6S)-2,2-dimethyl-6-[(1-phenyl-1H-terazol-5-ylsulfonyl)methyl]-1,3-dioxan-4-YL]acetate is a significant intermediate in the synthesis of atorvastatin, a renowned HMG-CoA reductase inhibitor. A method involving the Henry reaction of nitromethane and tert-butyl [(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl] acetate, followed by other steps like O-acetylation, sodium borohydride reduction, and catalytic hydrogenation, leads to this key compound (Rádl, 2003).

Enantioselective Total Synthesis : The chemical has also been part of an efficient and concise synthesis process, showcasing its role as a crucial chiral chain precursor for atorvastatin. This approach is noted for its scalability and potential for industrial-scale production of atorvastatin calcium (Vempala et al., 2022).

Synthesis in Statins Production : The compound is further recognized in the synthesis of statins, especially noted in the preparation of trihydroxyhexanoic acid derivatives, as part of the chiral side chain of statins. This synthesis route is marked by steps like hydration, reaction with pivaloyl- and 1-naphthoyl chloride, and diastereoselective reduction (Choi Hyeong-Wook & Hyunik Shin, 2008).

Chiron Synthesis in Atorvastatin Side Chain : An improved synthesis method for tert-butyl ((4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate, a crucial chiral side-chain of atorvastatin, showcases the compound's integral role. The synthesis involves steps like the Blaise reaction and the Raney Ni catalyzed hydrogenation, yielding the target compound with high chemical and enantiomeric purity (Xiong et al., 2014).

Propiedades

IUPAC Name |

tert-butyl 2-[(4R,6S)-2,2-dimethyl-6-[(1-phenyltetrazol-5-yl)sulfonylmethyl]-1,3-dioxan-4-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O6S/c1-19(2,3)30-17(25)12-15-11-16(29-20(4,5)28-15)13-31(26,27)18-21-22-23-24(18)14-9-7-6-8-10-14/h6-10,15-16H,11-13H2,1-5H3/t15-,16+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAFXEEKHWKXHQY-CVEARBPZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(CC(O1)CS(=O)(=O)C2=NN=NN2C3=CC=CC=C3)CC(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H](C[C@H](O1)CS(=O)(=O)C2=NN=NN2C3=CC=CC=C3)CC(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-[(4R,6S)-2,2-dimethyl-6-[(1-phenyl-1H-terazol-5-ylsulfonyl)methyl]-1,3-dioxan-4-YL]acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

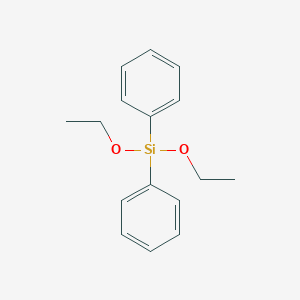

![Trimethyl-[(3-methylcyclohexen-1-yl)methyl]silane](/img/structure/B121518.png)

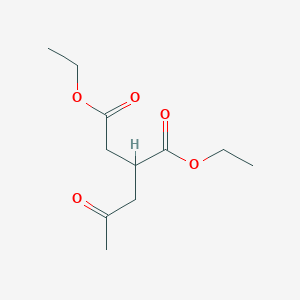

![tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate](/img/structure/B121537.png)

![N-[2-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B121540.png)